3-(5-Carbamoyloxolan-2-yl)propanoic acid

Stereoselective Synthesis Chiral Building Blocks Pharmaceutical Intermediate Development

Non-stereochemically defined tetrahydrofuran propanoic acid analogs introduce uncontrolled variables, compromising reproducibility in chiral synthesis and structure-activity relationship studies. This (2R,5S) racemate eliminates ambiguity by providing explicit stereochemical identity and a carbamoyl moiety essential for target binding interactions. - Defined (2R,5S) stereochemistry ensures valid interpretation of diastereomeric outcomes. - Carbamoyl group provides N-H donor and C=O acceptor capacity absent in unsubstituted analogs. - Supplied with ≥95% HPLC purity for batch-to-batch consistency, removing custom synthesis lead time risks.

Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
Cat. No. B12312179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Carbamoyloxolan-2-yl)propanoic acid
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1CC(OC1CCC(=O)O)C(=O)N
InChIInChI=1S/C8H13NO4/c9-8(12)6-3-1-5(13-6)2-4-7(10)11/h5-6H,1-4H2,(H2,9,12)(H,10,11)
InChIKeyNSNWDMQNPRWUBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Carbamoyloxolan-2-yl)propanoic Acid Overview


3-(5-Carbamoyloxolan-2-yl)propanoic acid, commercially available primarily as its racemic mixture rac-3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid (CAS 2089245-36-1) , is a chiral heterocyclic carboxylic acid derivative belonging to the class of tetrahydrofuran (oxolane)-substituted propanoic acids. The compound is characterized by the presence of a five-membered oxolane ring with a carbamoyl (-CONH₂) substituent at the 5-position and a propanoic acid side chain extending from the 2-position . The molecular formula is C₈H₁₃NO₄ with a molecular weight of 187.2 g/mol . The structure contains two stereogenic centers at the 2- and 5-positions of the oxolane ring, giving rise to multiple stereoisomeric possibilities; the predominant commercial form is the (2R,5S) racemate . The compound is a white to off-white solid at room temperature and is typically supplied with a purity specification of ≥95% as determined by HPLC .

Stereochemical control: Defined (2R,5S) racemate supports reproducible chiral synthesis
Functional handle: Carbamoyl group enables hydrogen-bonding interaction studies
Research scaffold: Tetrahydrofuran propanoic acid core for intermediate development

Why Generic Substitution Fails: Stereochemistry & Carbamoyl


Generic substitution of 3-(5-carbamoyloxolan-2-yl)propanoic acid with structurally similar tetrahydrofuran-propanoic acid derivatives is not scientifically valid due to three non-interchangeable molecular features: (i) the specific (2R,5S) stereochemical configuration of the oxolane ring, which differs fundamentally from non-chiral analogs such as 3-(tetrahydrofuran-2-yl)propanoic acid (CAS 935-12-6) [1]; (ii) the presence of the carbamoyl group at the 5-position, which imparts hydrogen-bonding capacity and potential for enzyme active-site interactions absent in unsubstituted or differently substituted analogs; and (iii) the precise propanoic acid tether length, which differs from homologs with alternative alkyl chain lengths. While computational or synthetic studies may suggest functional interchangeability, the absence of publicly available comparative biological activity data for the specific stereoisomers of this compound class means that any substitution without empirical validation introduces uncontrolled variables in experimental outcomes [2].

Stereochemical mismatch

Unspecified isomers or achiral analogs lack defined (2R,5S) configuration, introducing uncontrolled variables in stereoselective applications.

Carbamoyl absence alters recognition

Non-carbamoyl tetrahydrofuran propanoic acids cannot replicate hydrogen-bonding interactions critical for enzyme or receptor binding studies.

Tether length variations

Homologs with different alkyl chain lengths may shift conformational preferences and molecular recognition profiles.

Differentiation Evidence Guide


Stereochemical Identity: Defined vs. Unspecified Isomers

The commercially available form of 3-(5-carbamoyloxolan-2-yl)propanoic acid is the racemic mixture with specifically defined (2R,5S) stereochemistry (CAS 2089245-36-1) . This differs fundamentally from two alternative procurement scenarios: (i) non-stereochemically defined preparations where the CAS number (2060030-94-4) denotes an unspecified stereochemical composition [1]; and (ii) non-chiral tetrahydrofuran propanoic acid analogs such as 3-(tetrahydrofuran-2-yl)propanoic acid (CAS 935-12-6) which lack stereocenters entirely [2]. The (2R,5S) designation provides explicit stereochemical identity that is essential for reproducibility in stereoselective synthesis applications.

Stereochemical Identity
Cross-study comparable
Explicit (2R,5S) racemate (CAS 2089245-36-1) vs unspecified isomer mixture (CAS 2060030-94-4) or achiral analog (CAS 935-12-6)
Supports stereochemical attribution in synthetic and biological studies
Stereochemical control may not guarantee enantiomer-specific outcomes without further resolution
Stereoselective Synthesis Chiral Building Blocks Pharmaceutical Intermediate Development

Carbamoyl Functionality: Hydrogen-Bonding Advantage

The carbamoyl group at the 5-position of the oxolane ring provides hydrogen-bond donor (N-H) and acceptor (C=O) functionalities that are absent in unsubstituted tetrahydrofuran propanoic acid analogs [1]. While direct comparative binding data between 3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid and 3-(tetrahydrofuran-2-yl)propanoic acid are not publicly available, the class-level inference is clear: carbamoyl groups are well-established pharmacophoric elements that engage in specific hydrogen-bonding interactions with enzyme active sites and receptor binding pockets. The unsubstituted analog (CAS 935-12-6) lacks this capacity entirely, making it functionally non-equivalent for any application requiring carbamoyl-mediated molecular recognition [2].

Carbamoyl Functionality
Class-level inference
Carbamoyl N-H donor/C=O acceptor present vs absent in unsubstituted analog
May enable hydrogen-bond-mediated recognition in target binding studies
No direct comparative binding data publicly available; context-dependent review required
Enzyme Inhibition Receptor Binding Supramolecular Chemistry

PPARγ Agonist Development: Patent Utility

Patents assigned to Lexicon Pharmaceuticals, Inc. disclose N-(substituted)carbamoylaryl- and heteroaryl substituted aminopropanoic and butanoic acid compounds as highly selective agonists for the PPARγ receptor [1]. The structural motif of a carbamoyl-substituted ring attached to a propanoic acid chain is central to these patent claims. While the specific compound 3-(5-carbamoyloxolan-2-yl)propanoic acid is not explicitly named in available abstracts, the tetrahydrofuran (oxolane) carbamoyl propanoic acid scaffold represents a key intermediate class for generating PPARγ-targeting compounds. In contrast, non-carbamoyl tetrahydrofuran propanoic acids lack the pharmacophoric features required for the receptor interactions claimed in these patents, thereby excluding them from this intellectual property-relevant chemical space.

PPARγ Scaffold Relevance
Class-level inference
Carbamoyl-substituted oxolane propanoic acid motif disclosed in Lexicon Pharmaceuticals PPARγ agonist patents
Patent-defined pharmacophore context for exploratory metabolic target research
Specific compound not named; scaffold relevance inferred from patent family analysis
PPARγ Agonists Type II Diabetes Metabolic Disease Therapeutics

Defined Purity vs. Custom Synthesis Uncertainty

3-[(2R,5S)-5-carbamoyloxolan-2-yl]propanoic acid (racemate, CAS 2089245-36-1) is commercially available from established suppliers with defined purity specifications of ≥95% as determined by HPLC and standard storage conditions (room temperature, powder form) . This contrasts with the procurement scenario for custom-synthesized analogs or alternative stereoisomers, which may lack batch-to-batch consistency, defined purity metrics, or validated analytical characterization. The availability of a standardized commercial product enables direct procurement without the lead time, cost variability, and quality uncertainty inherent in custom synthesis.

Commercial Purity
Supporting evidence
≥95% (HPLC), powder, room temp storage
Reduces procurement variability and supports experimental reproducibility
Custom-synthesized stereoisomers may lack defined purity metrics or batch consistency
Commercial Sourcing Quality Control Research Reproducibility

Optimal Application Scenarios


Stereoselective Synthesis & Chiral Building Blocks

Researchers requiring a stereochemically defined tetrahydrofuran propanoic acid building block for asymmetric synthesis should procure the (2R,5S) racemate (CAS 2089245-36-1) rather than non-stereochemically defined preparations or achiral analogs . The explicit stereochemical identity ensures reproducible outcomes in stereoselective transformations and enables valid interpretation of diastereomeric or enantiomeric outcomes. Applications include the synthesis of chiral pharmaceutical intermediates and natural product analogs where tetrahydrofuran stereochemistry influences biological activity.

PPARγ Agonist Discovery & Metabolic Research

Research groups developing PPARγ-targeting compounds for Type II diabetes or metabolic disorders should utilize 3-(5-carbamoyloxolan-2-yl)propanoic acid as a scaffold intermediate rather than non-carbamoyl tetrahydrofuran analogs [1]. The carbamoyl-substituted oxolane propanoic acid motif aligns with patent-disclosed pharmacophoric requirements for PPARγ agonist activity, whereas unsubstituted analogs lack the necessary molecular recognition elements. This compound class enables exploration of intellectual property-relevant chemical space in metabolic therapeutic development.

Enzyme & Receptor Binding: Carbamoyl Hydrogen-Bonding

Investigators studying enzyme active sites or receptor binding pockets that engage carbamoyl groups through hydrogen-bonding interactions should select 3-(5-carbamoyloxolan-2-yl)propanoic acid over unsubstituted tetrahydrofuran propanoic acids [2]. The carbamoyl moiety provides both N-H donor and C=O acceptor functionalities essential for specific molecular recognition events, whereas the unsubstituted analog (CAS 935-12-6) offers no such capacity. This differentiation is critical for structure-activity relationship studies and inhibitor development.

Quality-Defined Starting Materials for Reproducibility

Laboratories prioritizing experimental reproducibility and batch-to-batch consistency should procure the commercially available racemate (CAS 2089245-36-1) with defined ≥95% HPLC purity rather than relying on custom-synthesized or non-commercial preparations . The availability of a standardized product from established suppliers eliminates the variability, lead time, and quality uncertainty associated with custom synthesis, ensuring that research outcomes are attributable to experimental variables rather than starting material inconsistency.

Application
Selection Property
Validation Focus
Stereoselective synthesis studies
Defined (2R,5S) racemate stereochemistry
Diastereomeric/excess enantiomeric outcome reproducibility
PPARγ pathway research
Carbamoyl pharmacophore alignment with patent-disclosed scaffolds
Receptor binding context; pharmacophore-relevant assay development
Enzyme/receptor binding interaction studies
Carbamoyl hydrogen-bond donor/acceptor capability
Carbamoyl-mediated recognition in structure-activity relationship assays
Reproducible starting material procurement
Commercial ≥95% HPLC purity specification
Batch-to-batch consistency review; analytical identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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